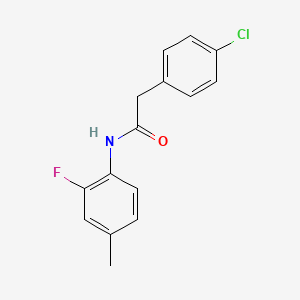

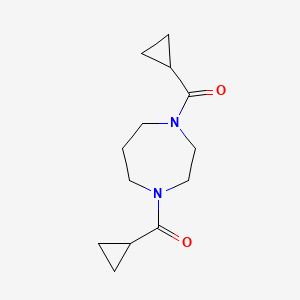

![molecular formula C15H16N2O2S B5886549 N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” is a chemical compound with the molecular formula C9H11NO . It is a type of benzamide, which is a fundamental and widespread functional group . Benzamides are usually considered as poor electrophiles due to resonance stabilization of the amide bond .

Synthesis Analysis

The synthesis of benzamides like “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” can be achieved through various approaches. One such approach is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition metal catalysts or organometallic reagents .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” include the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA (lithium diisopropylamide) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” include its molecular weight, which is 149.1897 . More detailed properties such as its thermochemistry data, phase change data, and reaction thermochemistry data can be obtained from specialized databases .科学的研究の応用

Heterocyclic Synthesis

N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide serves as a versatile building block for heterocyclic compounds. Researchers have exploited its reactivity to synthesize a broad range of heterocycles, including acyclic, carbocyclic, and fused heterocyclic derivatives . These heterocycles find applications in drug discovery, materials science, and agrochemicals.

Medicinal Chemistry

The compound’s unique structure and reactivity make it an attractive target for medicinal chemists. Researchers explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and metabolic stability. By optimizing its structure, they aim to develop novel drugs for various therapeutic areas.

作用機序

将来の方向性

The future directions for the study and application of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” could involve further exploration of its synthesis methods and potential applications. Given the fundamental nature of benzamides in various proteins, natural products, pharmaceuticals, and synthetic materials , there is considerable potential for new discoveries and advancements in this field.

特性

IUPAC Name |

N,N-dimethyl-4-[(2-thiophen-2-ylacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(2)15(19)11-5-7-12(8-6-11)16-14(18)10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIXWAHDKOJBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-[(thiophen-2-ylacetyl)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)

![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)

![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5886515.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)

![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)